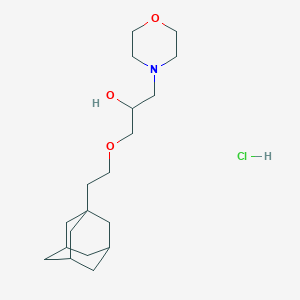

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

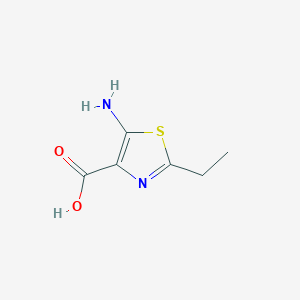

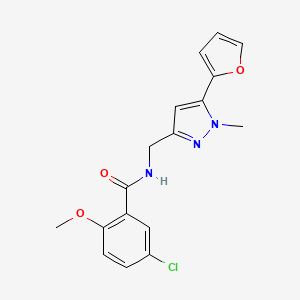

The compound “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and a form of carbon nanomaterial . Adamantane derivatives have been studied for their potential applications in various fields, including medicine.

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The “1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol” part suggests that it has an adamantane core with various functional groups attached to it .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Adamantane itself is quite stable and doesn’t undergo many reactions, but the other functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the types and arrangement of functional groups, the overall shape and size of the molecule, and the presence of any chiral centers .科学的研究の応用

Antimicrobial and Hypoglycemic Activities : A study focused on adamantane-isothiourea hybrid derivatives, which included similar adamantane-based structures. These compounds displayed potent broad-spectrum antibacterial activity and significant in vivo hypoglycemic activity in diabetic rats (Al-Wahaibi et al., 2017).

Antiviral Properties : Research on adamantyl-containing β-aminoketones and related compounds showed potential antiviral properties. This study provides insights into the antiviral applications of adamantane derivatives, which can be relevant to the compound (Makarova et al., 2001).

Potential Use in Depression and Anxiety Disorders : A derivative of adamantane, thioadatanserin, has been evaluated for its potential use in depression and anxiety disorders. This study suggests the utility of adamantane derivatives in neuropsychiatric conditions (Evans et al., 2020).

Anti-Tuberculosis Activity : Certain adamantane derivatives have been synthesized and evaluated for their anti-tuberculosis activity. This research highlights the potential of adamantane-based compounds in the treatment of tuberculosis (Bai et al., 2011).

Potential in Synthesis and Medicinal Chemistry : Studies on adamantane derivatives, including their synthesis and biological evaluation, provide insights into the versatility of these compounds in medicinal chemistry applications (Grob & Katayama, 1977).

Serotonin Receptor Antagonism : Research on 1-adamantanecarboxamides has explored their potential as selective serotonin receptor antagonists. This application suggests the relevance of adamantane derivatives in neurotransmitter-related disorders (Fujio et al., 2000).

Synthesis and Biological Properties of Related Compounds : Various studies have synthesized and evaluated the biological properties of compounds structurally related to the specified adamantane derivative. These include investigations into their anticonvulsive, anti-inflammatory, and antimicrobial activities (Papoyan et al., 2011).

Design and Synthesis for Antileishmanial Activity : Adamantane-based ether phospholipids have been designed and synthesized, demonstrating antileishmanial activity. This indicates the potential of adamantane derivatives in parasitic infection treatments (Papanastasiou et al., 2010).

作用機序

特性

IUPAC Name |

1-[2-(1-adamantyl)ethoxy]-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3.ClH/c21-18(13-20-2-5-22-6-3-20)14-23-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHITYYXEYQJIBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-morpholinopropan-2-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2438072.png)

![(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine](/img/structure/B2438075.png)

![1-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2438077.png)

![N-(3,5-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2438078.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2438081.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2438082.png)

![7-isobutyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2438083.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2438090.png)